3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Description
3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a methylsulfonyl group, and a pyridazinyl moiety attached to a benzamide backbone. Its distinct structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c1-26(24,25)17-9-8-16(21-22-17)12-4-3-7-15(11-12)20-18(23)13-5-2-6-14(19)10-13/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMYEJNYIENDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea
Uniqueness
3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Biological Activity
3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a synthetic organic compound belonging to the class of fluorinated benzamides. Its unique chemical structure, characterized by the presence of a fluorine atom and a methanesulfonyl group, suggests potential applications in medicinal chemistry and pharmaceutical research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is , with a molecular weight of 345.39 g/mol. The compound exhibits a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN3O3S |
| Molecular Weight | 345.39 g/mol |
| IUPAC Name | 3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
| CAS Number | 897614-18-5 |
The mechanism of action for 3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific biological targets, such as enzymes and receptors. The fluorine atom enhances lipophilicity, facilitating better membrane permeability, while the methanesulfonyl group plays a critical role in binding interactions with target proteins. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various therapeutic effects.
Antiviral Properties
Recent studies have highlighted the antiviral properties of N-phenyl benzamides, including derivatives similar to 3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide. These compounds have shown efficacy against enteroviruses like Coxsackievirus A9 (CVA9). For instance, related compounds demonstrated significant inhibition of viral replication with half-maximal effective concentrations (EC50) in the low micromolar range, indicating their potential as antiviral agents .
Case Studies
- Enterovirus Inhibition : In a study assessing various N-phenylbenzamide derivatives against enterovirus strains, compounds exhibited IC50 values ranging from 5.7 to 12 µM against Enterovirus 71 (EV71), showcasing their potential as antiviral agents . The selectivity index (SI) for these compounds was also favorable compared to existing antiviral drugs.
- Mechanistic Insights : A docking assay suggested that these compounds bind to the hydrophobic pocket of the viral capsid, stabilizing virions and preventing uncoating, which is crucial for viral replication .
Research Findings
Several research findings support the biological activity of 3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide:
- In Vitro Efficacy : Compounds similar to this benzamide showed low cytotoxicity in Vero cells while maintaining high antiviral efficacy against CVA9 and EV71 .
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the benzene ring significantly influenced antiviral activity, emphasizing the importance of structural features in drug design .
Q & A
Basic: What are the key synthetic routes for 3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridazine core via cyclization of precursors like hydrazine derivatives with diketones or nitriles under acidic conditions .
- Step 2 : Introduction of the methanesulfonyl group via nucleophilic substitution or oxidation of thioether intermediates .
- Step 3 : Coupling the fluorobenzamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
Optimization : Temperature (60–100°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling) are critical. Purity is confirmed via HPLC and NMR .
Basic: How is the molecular structure of this compound characterized, and what functional groups dictate its reactivity?
- Key Techniques :
- X-ray crystallography (for solid-state conformation) .
- NMR spectroscopy (1H/13C, 19F) to confirm fluorine positioning and aromatic proton environments .
- Mass spectrometry (HRMS) for molecular weight validation .
- Reactive Groups :
- Methanesulfonyl group enhances electrophilicity for nucleophilic substitutions.
- Fluorine atom influences electronic effects (e.g., para-substitution on benzamide) and metabolic stability .
Intermediate: What biological targets or pathways are associated with this compound, and how are binding affinities measured?
- Targets : Preliminary studies suggest interactions with kinases (e.g., MAPK) or G-protein-coupled receptors (GPCRs) due to pyridazine and benzamide motifs .
- Assays :
- SPR (Surface Plasmon Resonance) for real-time binding kinetics.
- Fluorescence polarization to quantify inhibition constants (Ki) .
- Enzyme-linked assays (e.g., ADP-Glo™ for kinase activity) .
- Contradictions : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., ATP concentration variations) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modifications :
- Pyridazine ring : Replace methanesulfonyl with morpholine or pyrrolidine to alter solubility .
- Benzamide fluorination : Test mono-/di-fluoro analogs for enhanced target selectivity .
- Methods :
- Parallel synthesis to generate analogs.
- Molecular docking (AutoDock/Vina) to predict binding modes with target proteins .
- ADMET profiling (e.g., hepatic microsomal stability assays) .
Advanced: How can contradictory data on its stability under physiological conditions be resolved?
- Stability Challenges :
- Hydrolysis of the sulfonyl group in acidic pH (e.g., gastric fluid).
- Oxidative degradation of the pyridazine ring in hepatic microsomes .
- Resolution Strategies :
- Forced degradation studies (ICH guidelines) under varying pH, light, and temperature.
- LC-MS/MS to identify degradation products .
- Co-crystallization with stabilizers (e.g., cyclodextrins) .
Advanced: What formulation strategies improve its bioavailability for in vivo studies?
- Approaches :
- Nanoemulsions or liposomes to enhance aqueous solubility.
- Prodrug design : Esterification of the benzamide carboxyl group for passive diffusion .
- Validation :
- Pharmacokinetic profiling (Cmax, AUC) in rodent models.
- Tissue distribution studies using radiolabeled (14C/3H) analogs .
Expert-Level: How do electronic effects of the fluorine atom influence its spectroscopic and reactivity profiles?
- Spectroscopic Impact :
- 19F NMR : Chemical shifts (δ ~ -110 ppm) indicate electron-withdrawing effects .
- IR Spectroscopy : C-F stretching vibrations (~1250 cm⁻¹) confirm substitution patterns .
- Reactivity :
- Fluorine’s electronegativity stabilizes adjacent carbocations, facilitating electrophilic substitutions.
- Para-fluorine on benzamide reduces metabolic deactivation via cytochrome P450 .
Expert-Level: What computational methods predict off-target interactions or toxicity risks?
- Tools :
- QSAR models (e.g., TOPKAT, DEREK) for toxicity prediction.
- Molecular dynamics simulations (AMBER/GROMACS) to assess binding promiscuity .
- Validation :
- High-content screening (HCS) in cell lines for cytotoxicity.
- Transcriptomics (RNA-seq) to identify unintended pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
